molecular formula C32H34N4O8S B2681309 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688061-56-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B2681309
CAS No.: 688061-56-5
M. Wt: 634.7
InChI Key: XVTBYIHIWJUBPV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and various functional groups such as methoxy, nitrophenyl, and sulfanyl groups

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the dioxolo ring: This step involves the formation of the dioxolo ring through a cyclization reaction.

    Attachment of the 3,4-dimethoxyphenyl group: This is typically done through a Friedel-Crafts alkylation reaction.

    Introduction of the nitrophenyl and sulfanyl groups: These groups are introduced through nucleophilic substitution reactions.

    Final coupling with hexanamide: The final step involves the coupling of the intermediate with hexanamide under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions to form various derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., thiols, amines).

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmacology: It is investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: The compound is used as a probe to study various biological pathways and molecular interactions.

    Material Science:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or ion channels.

    Interference with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O8S/c1-41-26-12-9-21(16-27(26)42-2)13-14-33-30(37)6-4-3-5-15-35-31(38)24-17-28-29(44-20-43-28)18-25(24)34-32(35)45-19-22-7-10-23(11-8-22)36(39)40/h7-12,16-18H,3-6,13-15,19-20H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTBYIHIWJUBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)[N+](=O)[O-])OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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